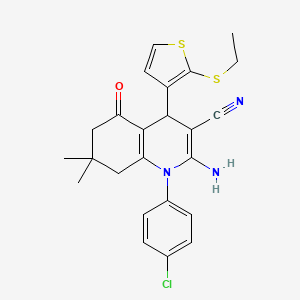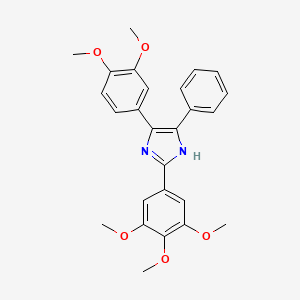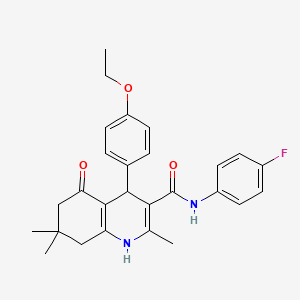![molecular formula C16H11BrN2O4 B11642164 (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11642164.png)
(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’ve mentioned has a complex structure, and its IUPAC name is (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione . Let’s break down its components:
- The core structure is a diazinane ring (a six-membered heterocycle containing two nitrogen atoms).
- It features a furan ring (a five-membered heterocycle with an oxygen atom) attached to the diazinane ring.
- The molecule also contains a methyl group and a bromine atom.
化学反応の分析
Given its structure, we can infer potential reactions:
Oxidation: The furan ring could undergo oxidation, possibly using reagents like m-chloroperbenzoic acid (m-CPBA) or peracetic acid.
Reduction: Reduction of the diazinane ring could occur using hydride reagents (e.g., lithium aluminum hydride or sodium borohydride).
Substitution: The bromine atom could participate in substitution reactions (e.g., nucleophilic substitution) to modify the compound.
Cyclization: Intramolecular cyclization reactions may lead to rearranged products.
Major products would depend on reaction conditions, stereochemistry, and regioselectivity.
科学的研究の応用
This compound’s applications span various fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Investigations into potential pharmaceutical properties (e.g., anticancer, antimicrobial) are warranted.
Industry: If scalable synthesis is achieved, it could find use in materials science or agrochemicals.
作用機序
Without specific data, we can’t pinpoint its exact mechanism. understanding its interactions with cellular targets (enzymes, receptors) and pathways (e.g., signal transduction) would be crucial.
類似化合物との比較
While I don’t have a list of similar compounds, researchers would compare this compound’s properties (e.g., solubility, stability, reactivity) with structurally related molecules.
Remember that further research and experimental data are necessary to fully elucidate the compound’s properties and applications
特性
分子式 |
C16H11BrN2O4 |
|---|---|
分子量 |
375.17 g/mol |
IUPAC名 |
(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H11BrN2O4/c1-9-3-2-4-10(7-9)19-15(21)12(14(20)18-16(19)22)8-11-5-6-13(17)23-11/h2-8H,1H3,(H,18,20,22)/b12-8+ |
InChIキー |
LAIWUQXBBHSDMZ-XYOKQWHBSA-N |
異性体SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)Br)/C(=O)NC2=O |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)Br)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11642082.png)
![N-benzyl-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11642083.png)

![3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11642094.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642098.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642108.png)
![N-tert-butyl-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11642115.png)
![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11642119.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642122.png)
![1-(3-bromophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone](/img/structure/B11642134.png)

![5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642146.png)

![3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642148.png)
